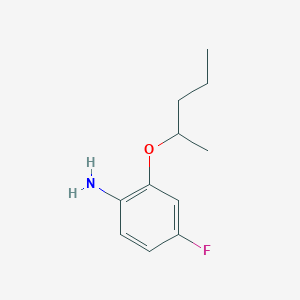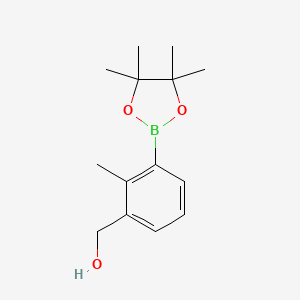![molecular formula C6H5BrN4 B1447615 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine CAS No. 1556457-89-6](/img/structure/B1447615.png)
5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Overview
Description
Scientific Research Applications
Hybrid Catalysts in Synthesis
One area of application involves the synthesis of pyranopyrimidine scaffolds, which are crucial for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. These scaffolds, particularly the 5H-pyrano[2,3-d]pyrimidine derivatives, have been synthesized using a variety of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, highlighting the compound's versatility in chemical synthesis and potential in drug development (Parmar, Vala, & Patel, 2023).
Copper Catalyst Systems
The compound has been explored in the context of recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions. These reactions are fundamental in creating compounds with potential therapeutic applications, underscoring the compound's role in innovative and environmentally friendly synthetic processes (Kantam, Reddy, Srinivas, Bhargava, & Bhargava, 2013).
Optical Sensors
In the realm of optical sensors, derivatives of pyrimidine, which can be synthesized from compounds like 5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine, have been identified as excellent materials for sensing applications. Their ability to form coordination and hydrogen bonds makes them suitable for use as sensing probes, demonstrating the compound's applicability in developing new materials for detection and monitoring applications (Jindal & Kaur, 2021).
Fluorinated Pyrimidines in Cancer Treatment
Research into fluorinated pyrimidines, a category related to pyrrolopyrimidin-2-amine derivatives, has contributed significantly to cancer treatment methodologies. These studies have helped elucidate the mechanisms through which such compounds inhibit various enzymes and cellular processes, offering insights into the design of more effective cancer therapies (Gmeiner, 2020).
Biogenic Amines in Food Safety
The role of biogenic amines in food, particularly fish, and their association with food safety and quality, represents another area of application. Although not directly related to the compound , this research illustrates the broader context of pyrimidine derivatives' impact on public health and safety (Bulushi, Poole, Deeth, & Dykes, 2009).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as 7h-pyrrolo[2,3-d]pyrimidine derivatives have been reported to inhibit p21-activated kinase 4 .
Mode of Action
It is known that pyrrolo[2,3-d]pyrimidine derivatives can interact strongly with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent .
Biochemical Pathways
Related compounds have been shown to inhibit p21-activated kinase 4, which plays a key role in various signaling pathways .
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption and is bbb permeant .
Result of Action
Related compounds have been shown to protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells .
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry, at 2-8°c .
Biochemical Analysis
Biochemical Properties
5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activity. This compound has been shown to interact with several key enzymes, including kinases and phosphatases, which are essential for cellular signaling pathways. The interaction of this compound with these enzymes often results in the inhibition or activation of their catalytic functions, thereby influencing various cellular processes. Additionally, this compound can bind to specific proteins, altering their conformation and activity, which further underscores its importance in biochemical research .
Cellular Effects
The effects of this compound on cellular processes are profound and multifaceted. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can affect the phosphorylation status of key signaling molecules, thereby altering the downstream signaling cascades that regulate cell proliferation, differentiation, and apoptosis. Moreover, this compound has been shown to impact the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. For example, this compound has been found to inhibit certain kinases by occupying their ATP-binding sites, thereby preventing substrate phosphorylation. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been extensively studied. This compound exhibits stability under various experimental conditions, although it may undergo degradation over extended periods. In vitro studies have shown that the effects of this compound on cellular function can vary over time, with initial acute effects often followed by more sustained responses. Long-term exposure to this compound has been associated with alterations in cellular homeostasis and function, highlighting the importance of temporal considerations in experimental design .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosage levels. At lower doses, this compound may exert therapeutic effects by modulating specific biochemical pathways without causing significant toxicity. At higher doses, this compound can induce adverse effects, including toxicity and disruption of normal cellular functions. Studies in animal models have identified threshold doses at which the compound transitions from being beneficial to harmful, underscoring the need for careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes involved in energy production and biosynthesis. For instance, this compound has been shown to affect the activity of enzymes in the glycolytic pathway, leading to changes in metabolite levels and energy production. Additionally, this compound can interact with cofactors such as NADH and ATP, further influencing metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes by transporter proteins, facilitating its intracellular accumulation and distribution. Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and activity. The distribution of this compound within tissues is also influenced by factors such as blood flow and tissue permeability .
properties
IUPAC Name |
5-bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-4-2-9-5-3(4)1-10-6(8)11-5/h1-2H,(H3,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJHMVADVRQFKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=C(N=C2N1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}methanamine](/img/structure/B1447532.png)
![2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indol-7-one](/img/structure/B1447533.png)
![1-(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone](/img/structure/B1447534.png)
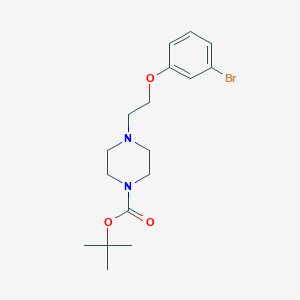
![5H,6H,6aH,7H,7aH-cyclopropa[c]isoquinoline-6a-carboxylic acid hydrochloride](/img/structure/B1447536.png)
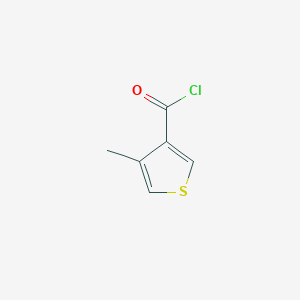

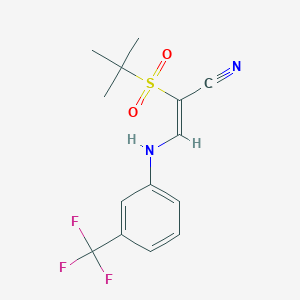
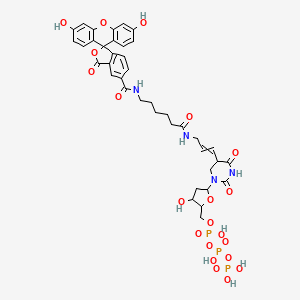

![4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B1447543.png)
